Product packaging for Dysibetaine(Cat. No.:)

Dysibetaine

Cat. No.: B1259410
M. Wt: 217.24 g/mol
InChI Key: YELMLJGVAMYPML-HZGVNTEJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Dysibetaine is a marine natural product initially isolated from the Micronesian sponge Dysidea herbacea and has been identified as a potent neuroexcitotoxin . This compound is of significant interest in neuroscience research for its activity on neurotransmitter receptors, providing a valuable tool for probing excitatory signaling pathways in the central nervous system . The total synthesis of (-)-dysibetaine has been achieved, confirming its structure and enabling further biological investigation . Research-grade this compound is supplied to support non-clinical, laboratory-based studies. This product is labeled "For Research Use Only" (RUO) . RUO products are specifically intended for use in research procedures in a controlled laboratory environment and are not intended for diagnostic, therapeutic, or any human use . They are not subject to evaluation for accuracy, specificity, or precision for clinical diagnosis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N2O4+ B1259410 Dysibetaine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N2O4+

Molecular Weight

217.24 g/mol

IUPAC Name

[(2R,4R)-2-carboxy-4-hydroxy-5-oxopyrrolidin-2-yl]methyl-trimethylazanium

InChI

InChI=1S/C9H16N2O4/c1-11(2,3)5-9(8(14)15)4-6(12)7(13)10-9/h6,12H,4-5H2,1-3H3,(H-,10,13,14,15)/p+1/t6-,9-/m1/s1

InChI Key

YELMLJGVAMYPML-HZGVNTEJSA-O

Isomeric SMILES

C[N+](C)(C)C[C@]1(C[C@H](C(=O)N1)O)C(=O)O

Canonical SMILES

C[N+](C)(C)CC1(CC(C(=O)N1)O)C(=O)O

Synonyms

dysibetaine

Origin of Product

United States

Advanced Synthetic Methodologies for Dysibetaine and Analogues

Total Synthesis Strategies

The total synthesis of dysibetaine has been a subject of significant interest, leading to the development of various innovative and stereoselective routes.

Stereoselective Approaches to Enantiopure this compound

The presence of two stereocenters in this compound necessitates highly controlled stereoselective synthetic methods to obtain the desired enantiopure compound.

The first total synthesis of both (-)- and (+)-dysibetaine was accomplished by Snider and Gu. researchgate.netacs.org This seminal work was crucial in establishing the absolute stereochemistry of the naturally occurring this compound as (S,S). researchgate.netnih.gov The key step in their strategy was the intramolecular alkylation of a glycidamide (B1671898) to construct the pyrrolidinone ring. acs.org By comparing the optical rotation of the synthetic enantiomers with the natural product, the (S,S) configuration was unequivocally assigned. researchgate.netnih.gov The structure of this compound had been previously determined by spectroscopic methods and X-ray crystallography, but its absolute stereochemistry remained unknown until this synthesis. acs.orgresearchgate.net

To achieve enantioselectivity, several synthetic routes have utilized chiral starting materials.

One notable approach by Langlois and Le Nguyen employed enantiopure (S)-pyroglutaminol for the synthesis of natural (2S,4S)-dysibetaine. acs.orgnih.govacs.org This synthesis featured the creation of the C-2 stereogenic quaternary center and a diastereoselective hydroxylation at the C-4 position as key steps. acs.orgnih.govacs.orgmolaid.com

Another efficient synthesis of (-)-dysibetaine was developed starting from the readily available L-malic acid. nih.govresearchgate.net This 11-step synthesis utilized a unique Ugi 4-center-3-component cyclization reaction as the key step, where an ester group acted as the carboxylic acid component. nih.govresearchgate.net

Table 1: Synthesis of this compound from Enantiopure Precursors

Starting MaterialKey ReactionsFinal ProductReference
(S)-PyroglutaminolFormation of C-2 quaternary center, Diastereoselective hydroxylation at C-4(2S,4S)-Dysibetaine acs.orgnih.govacs.org
L-Malic AcidUgi 4-center-3-component cyclization(-)-Dysibetaine nih.govresearchgate.net

A novel and efficient strategy for the total synthesis of (-)-dysibetaine was reported by Wardrop and Burge, which involves a diastereoselective nitrenium ion spirocyclization. rsc.orgrsc.org This key step generates the pyrrolidinone ring and the quaternary stereocenter of the target molecule. rsc.orgrsc.org The 2-methoxycyclohexa-2,5-dienone ring formed during the cyclization serves as a masked 2-amino-1,3-dicarbonyl synthon, which is subsequently cleaved to reveal the required functionality. rsc.orgrsc.org This method represents a significant advancement in the stereoselective preparation of substituted pyrrolidinone derivatives. researchgate.net

The Strecker synthesis, a classic method for preparing amino acids, has also been adapted for the synthesis of this compound. nih.govmasterorganicchemistry.com This multicomponent reaction involves the reaction of an imine or its equivalent with a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. mdpi.com While the classical Strecker synthesis yields racemic products, asymmetric variations have been developed to produce enantiomerically enriched amino acids. nih.govmasterorganicchemistry.com The application of an asymmetric Strecker reaction has been employed in the total synthesis of (S)-dysibetaine. vanderbilt.edu This approach allows for the efficient construction of the α,α-disubstituted amino acid core of the molecule with high enantioselectivity. nih.gov

Racemic Synthesis Approaches

Ugi Multicomponent Condensation Reactions from Levulinic Acid Derivatives

A significant advancement in the synthesis of the this compound core has been the application of the Ugi four-center three-component condensation reaction (U4C-3CR). umb.edu This multicomponent approach offers an efficient pathway to the pyroglutamic acid amide structure from readily available starting materials. umb.edubeilstein-journals.org The reaction typically involves an amine, an isocyanide, and a γ-ketoacid, with levulinic acid serving as a key bifunctional substrate containing both the necessary carbonyl and carboxylic acid moieties. umb.edubeilstein-journals.orgnih.gov

The process commences with the condensation of the carbonyl group of levulinic acid with an amine to form an imine intermediate. beilstein-journals.org This is followed by the nucleophilic addition of an isocyanide to the iminium ion, leading to the formation of the characteristic γ-lactam ring of the this compound framework. beilstein-journals.org The use of a convertible isocyanide in conjunction with ammonium (B1175870) acetate (B1210297) has proven particularly effective in the racemic total synthesis of this compound, allowing for the rapid assembly of the cyclic core from a linear precursor. umb.edu

Furthermore, the efficiency of this Ugi reaction has been significantly enhanced through the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times from as long as 48 hours under conventional conditions to a mere 30 minutes, while still achieving moderate to excellent yields of the desired lactam derivatives. organic-chemistry.org A Design of Experiments (DoE) approach has been successfully employed to rapidly optimize these microwave-assisted reactions, identifying key parameters such as temperature, concentration, and reagent stoichiometry. organic-chemistry.org

Synthesis of Related this compound Compounds

Preparation of Deoxythis compound and 4-Epi-Dysibetaine

The synthesis of this compound analogues, such as deoxythis compound and 4-epi-dysibetaine, has been accomplished through several strategic routes. One notable method begins with methyl pyroglutamate, proceeding through a regioselective Mannich reaction at the C-2 position to yield (±)-deoxythis compound and 4-epi-dysibetaine. nih.govacs.org

For stereospecific synthesis, enantiopure (S)-pyroglutaminol has been utilized as the chiral starting material to produce the natural (2S,4S)-dysibetaine and (2S)-deoxythis compound with a high degree of stereoselectivity. nih.govacs.org The critical steps in this synthetic sequence are the establishment of the quaternary stereocenter at C-2 and a diastereoselective hydroxylation at the C-4 position. nih.govacs.org

An alternative enantioselective pathway to (R)-deoxythis compound and (-)-4-epi-dysibetaine involves a samarium iodide-promoted reductive cleavage of a carbon-nitrogen bond within a proline derivative. researchgate.net

Total Synthesis of this compound CPa and Analogs

The total synthesis of (±)-dysibetaine CPa, a γ-amino carboxylic acid derived from a marine sponge, along with five of its analogs, has been successfully achieved. researchgate.netbcu.ac.uk A key feature of this synthesis is the construction of the cyclopropane (B1198618) ring, which was accomplished through the reaction of N-(4-nitrophenyl)maleimide with a sulfonium (B1226848) ylide. jst.go.jp The presence of the electron-withdrawing N-(4-nitrophenyl) group was instrumental in the cyclopropanation step. researchgate.netbcu.ac.uk

Subsequent steps in the synthesis include the chemoselective reductive opening of the resulting cyclopropane-fused imide using sodium borohydride, which yields a hydroxyamide. jst.go.jp This is followed by the ethanolysis of an N-Boc-protected imide to form an ethyl ester. researchgate.netbcu.ac.ukjst.go.jp The final stages involve the introduction of the quaternary ammonium group and acidic hydrolysis of the esters to afford (±)-dysibetaine CPa, with a total yield of 4.5% over 12 steps. jst.go.jp

Additionally, an enantioselective synthesis of (+)-N-(desmethyl)this compound CPb has been developed. oup.com This synthesis also employs a sulfonium ylide-mediated cyclopropane formation, followed by a crucial enantioselective desymmetrization step involving methanolysis catalyzed by a quinine (B1679958) derivative. oup.com

Diastereoselective Synthesis of this compound PP

The diastereoselective total synthesis of (-)-dysibetaine PP, a natural product with a unique tricyclic dipeptidyl betaine (B1666868) structure, has been reported. acs.org The cornerstone of this synthesis is a novel and highly diastereoselective tandem-cyclization reaction of an enantiomerically pure dipeptide derived from L-allysine ethylene (B1197577) acetal. acs.orgnih.govfigshare.com

The synthetic sequence involves the treatment of a key intermediate with palladium on carbon under a hydrogen atmosphere. acs.org This single step ingeniously effects the removal of a Cbz protecting group while simultaneously triggering an intramolecular reductive amination to efficiently form the tricyclic product. acs.org The synthesis is completed by a stereoselective quaternization of the newly formed amine with methyl iodide, followed by saponification of the methyl ester to yield the final natural product, (-)-dysibetaine PP. acs.org

Synthesis of this compound Analogues and Derivatives

The synthetic strategies developed for this compound and its congeners are often designed to be flexible, allowing for the preparation of a variety of analogues for structure-activity relationship studies. jst.go.jpacs.orgacs.org The synthesis of this compound CPa, for instance, was concurrently used to produce five different analogues by modifying the synthetic route. researchgate.netbcu.ac.uk

Similarly, the synthetic pathway towards dysiherbaine, a structurally related natural product, was adapted to generate several analogues, including 9-epi-dysiherbaine, 9-deoxydysiherbaine, 9-methoxydysiherbaine, and N-ethyldysiherbaine. acs.org This was achieved by using an advanced key intermediate as a branching point to introduce structural diversity. acs.org A similar approach was employed in the synthesis of neodysiherbaine A, where a key intermediate allowed for the creation of a series of analogues with modifications at the C8 and C9 positions. acs.org This highlights the utility of these synthetic platforms in generating novel compounds for further biological investigation.

Strategies for Structural Modification and Diversification

The structural modification and diversification of this compound and its analogues are crucial for understanding their biological functions and developing potential therapeutic agents. cbcs.se A key strategy involves the synthesis of analogues with altered stereochemistry or functional groups to investigate their interaction with biological targets. acs.org

One approach to diversification is the synthesis of simpler analogues, such as deoxythis compound, to evaluate the importance of specific structural features for pharmacological activity. researchgate.net The synthesis of various analogues, including 9-epi-dysiherbaine, 9-deoxydysiherbaine, 9-methoxydysiherbaine, and N-ethyldysiherbaine, has been achieved to explore structure-activity relationships. acs.org These modifications have revealed the significance of the C9 hydroxy group's presence and stereochemistry for high-affinity binding to glutamate (B1630785) subtype receptors. acs.org

Furthermore, multicomponent reactions have proven to be a powerful tool for creating diverse compound libraries for structure-activity relationship studies. researchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials, facilitating the exploration of a wide range of structural variations. nih.gov The development of new synthetic methodologies, such as those for preparing polycyclic γ- and δ-lactams, has also contributed to the diversification of this compound-related scaffolds. researchgate.net

The table below summarizes some of the key structural modifications of this compound and the synthetic strategies employed.

Analogue Modification Synthetic Strategy Reference
Deoxythis compoundRemoval of a hydroxyl groupSynthesis from pyroglutamate researchgate.net
9-epi-dysiherbaineAltered stereochemistry at C9Total synthesis acs.org
9-deoxydysiherbaineRemoval of the C9 hydroxyl groupTotal synthesis acs.org
9-methoxydysiherbaineMethylation of the C9 hydroxyl groupTotal synthesis acs.org
N-ethyldysiherbaineEthylation of the nitrogen atomTotal synthesis acs.org

Focused Synthesis for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound and its analogues is often driven by the need to understand their structure-activity relationships (SAR). cbcs.secollaborativedrug.com SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. cbcs.se By systematically modifying the chemical structure of this compound, researchers can identify the key molecular features responsible for its biological effects. collaborativedrug.com

A significant focus of SAR studies on this compound has been its interaction with glutamate receptors. researchgate.net The synthesis of various analogues allows for the probing of these interactions and the identification of structural motifs that enhance potency and selectivity. acs.org For instance, the synthesis of both enantiomers of this compound was crucial in determining the absolute stereochemistry of the naturally occurring compound and understanding its specific interactions with its biological target. researchgate.net

The generation of compound libraries through techniques like multicomponent reactions is a powerful strategy for efficient SAR exploration. researchgate.netnih.gov This approach enables the rapid synthesis of a diverse set of analogues, which can then be screened for biological activity to build a comprehensive SAR model. nih.gov The insights gained from these studies are invaluable for the rational design of new, more potent, and selective compounds. collaborativedrug.com

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of this compound and its analogues is a complex undertaking, presenting numerous challenges that have spurred significant innovation in synthetic organic chemistry. moravek.com

Addressing Stereochemical Control in Complex Molecular Architectures

One of the primary challenges in the synthesis of this compound is the precise control of stereochemistry, particularly at its multiple chiral centers. researchgate.net The molecule's complex three-dimensional structure demands highly stereoselective reactions to obtain the desired isomer. rsc.org

Several innovative strategies have been developed to address this challenge. Diastereoselective approaches, such as the nitrenium ion spirocyclization, have been employed to generate the pyrrolidinone ring and the quaternary stereocenter of the target with high stereocontrol. rsc.orgnih.gov Another key strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of reactions. For example, starting from a chiral pool material like L-malic acid has been a successful approach. escholarship.org

Furthermore, methods like the enantioselective desymmetrization of meso-cyclic anhydrides using organocatalysts have been instrumental in achieving the synthesis of specific enantiomers of this compound CPa. researchgate.net The development of empirical models for diastereoselective cyclopropanation has also contributed to better stereochemical control in the synthesis of this compound analogues. oup.com

Optimization of Multicomponent Reaction Efficiency and Yields

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of this compound and its analogues due to their ability to construct complex molecules in a single step. nih.gov The Ugi four-component condensation, for example, has been utilized in the synthesis of racemic this compound. researchgate.netthieme-connect.com This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org

However, optimizing the efficiency and yield of these reactions can be challenging. helgroup.com Factors such as reaction conditions, the nature of the starting materials, and the potential for side reactions need to be carefully controlled. moravek.com Innovations in this area include the use of microwave assistance to optimize Ugi reactions and the development of novel isocyanides that can be universally applied in multicomponent chemistry. organic-chemistry.org The use of 1,1,1,3,3,3-hexamethyldisilazane as an ammonia (B1221849) equivalent in a unique Ugi 4-center-3-component cyclization reaction represents a significant advancement, leading to an expeditious synthesis of (-)-Dysibetaine. researchgate.net

Development of Novel Reaction Sequences and Reagents

The pursuit of more efficient and elegant syntheses of this compound has led to the development of novel reaction sequences and reagents. thieme-connect.com A notable innovation is the nitrenium ion cyclization–dienone cleavage strategy. rsc.orgnih.gov This sequence involves a diastereoselective nitrenium ion spirocyclization to create the core pyrrolidinone structure, followed by the cleavage of a spirodienone to reveal the desired functional groups. nih.gov

Another novel approach involves a diastereoselective tandem-cyclization reaction of an enantiomerically pure dipeptide, which has been successfully applied to the total synthesis of (−)-Dysibetaine. acs.org The development of new reagents, such as specially designed isocyanides, has also been crucial for advancing the synthesis of this compound. researchgate.net These innovative strategies not only provide access to the natural product but also open up new avenues for the synthesis of a broader range of N-heterocyclic scaffolds. acs.org

The following table highlights some of the innovative reaction sequences and reagents used in this compound synthesis.

Innovation Description Application Reference
Nitrenium Ion Cyclization–Dienone CleavageA two-stage process involving spirocyclization and subsequent cleavage to form the lactam core.Total synthesis of (−)-Dysibetaine. rsc.orgnih.gov
Diastereoselective Tandem-CyclizationA cascade reaction of an enantiomerically pure dipeptide to form the heterocyclic scaffold.Total synthesis of (−)-Dysibetaine. acs.org
Ugi 4-Center-3-Component CyclizationA multicomponent reaction where an ester group acts as the carboxylic acid component.Expeditious synthesis of (-)-Dysibetaine. researchgate.net
Convertible IsocyanideA specially designed isocyanide used in a Ugi multicomponent reaction.Synthesis of (±)-Dysibetaine. researchgate.netthieme-connect.com

Elucidation of Biological Activities and Molecular Interactions

In Vitro Pharmacological Profiling

The in vitro pharmacological evaluation of dysibetaine and its related analogues has been instrumental in uncovering their biological activities and potential molecular targets. These studies primarily focus on receptor binding affinities and functional assays in cellular models to delineate the compound's mechanism of action at a molecular level.

Initial characterization of dysibetaines has centered on their interaction with ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for excitatory neurotransmission in the mammalian central nervous system. nih.gov These receptors, including the NMDA, AMPA, and kainate subtypes, are established targets for neuroactive compounds. frontiersin.org

Preliminary ligand-binding assays performed on this compound variants, specifically this compound CPa and CPb isolated from marine sponges, revealed a weak affinity for both NMDA and kainate receptors. nih.govscispace.com These initial findings suggested that while dysibetaines interact with these receptors, their binding is not as potent as other known glutamate receptor ligands. nih.gov

In contrast, studies on the structurally related compound, dysiherbaine, have shown a more defined receptor affinity profile. Dysiherbaine demonstrated a high affinity and selectivity for certain kainate receptor subtypes. researchgate.net Specifically, dysiherbaine was found to inhibit the binding of [3H]-kainic acid (KA) and [3H]-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), but not a selective N-methyl-d-aspartate (NMDA) receptor antagonist. researchgate.net This indicates that dysiherbaine is a selective agonist for non-NMDA type glutamate receptors. researchgate.net The high affinity of dysiherbaine for kainate receptors has made it a valuable tool for investigating the function of these ion channels. researchgate.net

While direct, quantitative binding data for this compound remains limited, the activity of its analogues provides a framework for its expected interactions. The N-methyl-D-aspartate (NMDA) receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist like glycine (B1666218) or D-serine to become activated. wikipedia.orgnih.gov Kainate receptors, another subtype of ionotropic glutamate receptors, are also involved in synaptic transmission and plasticity. mdpi.com They can form functional ion channels with varying affinities for the agonist kainate, typically in the nanomolar range for high-affinity subunits. mdpi.comnih.gov

Table 1: Summary of Receptor Binding Affinity for this compound and Analogues

CompoundReceptor SubtypeObserved AffinitySource(s)
This compound CPa, CPbNMDA ReceptorWeak nih.govscispace.com
Kainate ReceptorWeak nih.gov
DysiherbaineKainate ReceptorHigh researchgate.net
AMPA ReceptorActive (Inhibition of binding) researchgate.net
NMDA ReceptorInactive (No inhibition of antagonist binding) researchgate.net

The binding profiles of this compound and its analogues strongly suggest they act as modulators of ionotropic glutamate receptors. nih.govresearchgate.net The weak affinity of this compound CPa and CPb for NMDA and kainate receptors suggests their pharmacological activity may be modest or require specific conditions or receptor subunit compositions to become significant. nih.gov

The clearer profile of the analogue dysiherbaine points towards a selective action on non-NMDA receptors. researchgate.net Its ability to inhibit the binding of radiolabeled kainate and AMPA, while having no effect on an NMDA antagonist, classifies it as a selective agonist at non-NMDA type glutamate receptors within the central nervous system. researchgate.net This selectivity is a key feature, as different glutamate receptor subtypes mediate distinct physiological functions. frontiersin.org The prevailing model for the activation of these receptors is that agonist binding induces a conformational change, leading to the opening of the ion channel. researchgate.net The activity of dysiherbaine and its analogues has served as a valuable probe for understanding the biophysical functions of glutamate receptors. researchgate.net

Beyond direct receptor binding, the biological activity of this compound can be inferred from studies on its core chemical structure and through broader screening against various molecular targets.

This compound contains a pyrrolidinone ring, a five-membered lactam structure that is a core component of many pharmacologically active molecules. nih.govfrontiersin.orgresearchgate.net This heterocyclic ring system is considered a versatile scaffold in drug discovery due to the diverse biological activities exhibited by its derivatives. researchgate.netontosight.ai Compounds featuring the pyrrolidinone core have been investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, anticonvulsant, and anticancer activities. researchgate.netontosight.ai

The modification of the pyrrolidinone core with different functional groups can significantly influence its biological profile, making it a valuable starting point for developing new therapeutic agents. ontosight.ai The presence of this structure in this compound suggests it may possess a broader range of biological activities than just its effects on glutamate receptors. The pyrrolidinone scaffold is found in numerous natural products and synthetic compounds that interact with various enzymes and receptors. nih.govfrontiersin.org

In silico studies on a library of 2-pyrrolidinones derived from marine organisms have explored their potential as anticancer agents by screening them against various enzyme targets. gsconlinepress.com This research identified several key enzymes, including Janus kinase 2 (JAK2), phosphodiesterase 10A (PDE10A), and the epidermal growth factor receptor (EGFR), as potential targets for this class of compounds. gsconlinepress.com

The analysis revealed that the 2-pyrrolidinone (B116388) nucleus is crucial for interaction with the catalytic sites of these enzymes. gsconlinepress.com Specifically, for the JAK2 enzyme, the pyrrolidinone core was predicted to form polar interactions with key amino acid residues such as Arginine-980 (Arg980) and Asparagine-859 (Asn859). gsconlinepress.com In the case of PDE10A, interactions were noted with Aspartate-674 (Asp674) and Tyrosine-524 (Tyr524) at a hydrated site, or directly with Serine-573 (Ser573) and Asparagine-572 (Asn572), depending on the specific compound. gsconlinepress.com Similar interactions were predicted for EGFR. gsconlinepress.com

These findings suggest that this compound, by virtue of its pyrrolidinone core, may have the potential to interact with and modulate the activity of these cancer-related enzyme pathways. gsconlinepress.com The JAK2 and PDE10A pathways were highlighted as being particularly susceptible to inhibition by pyrrolidinone-containing molecules. gsconlinepress.com

Table 2: Potential Enzyme Targets for Pyrrolidinone-Containing Compounds

Enzyme TargetInteracting Residues (Predicted)Potential Therapeutic AreaSource(s)
JAK2Arg980, Asn859Cancer gsconlinepress.com
PDE10AAsp674, Tyr524, Ser573, Asn572Cancer gsconlinepress.com
EGFR-Cancer gsconlinepress.com

Exploratory Biological Activities in Preclinical Cellular Models

Analysis of Pyrrolidinone Core Bioactivity in Related Compounds

Mechanistic Investigations at the Molecular Level

The study of this compound at the molecular level seeks to unravel the specific interactions and mechanisms that underpin its biological effects. This involves a combination of experimental techniques and computational modeling to provide a detailed picture of how this compound interacts with its biological targets.

Characterization of Ligand-Target Interactions

This compound and its analogs have been the subject of studies to understand their interactions with specific biological targets, most notably ionotropic glutamate receptors (iGluRs). nih.govresearchgate.net These receptors are crucial for excitatory neurotransmission in the mammalian brain. researchgate.net

Initial pharmacological assessments revealed that while some this compound derivatives exhibit weak affinity for NMDA and kainate receptors, their full pharmacological profile is not yet completely understood. nih.gov For instance, this compound CPa, a cyclopropane-containing amino acid, has been synthesized to facilitate more detailed investigations into its biological functions. researchgate.netresearchgate.net

The interactions between a ligand, like this compound, and its protein target can be characterized by various methods, including differential scanning fluorimetry (DSF), which can help determine the dissociation constant. nih.gov The binding of a ligand to a protein can induce conformational changes, and understanding these interactions is key to elucidating the molecule's mechanism of action. frontiersin.org The interactions can involve classical hydrogen bonds, hydrophobic interactions, and other non-covalent forces. youtube.com

The table below summarizes the reported affinities of this compound and its related compounds for different glutamate receptor subtypes.

Computational Modeling and Docking Studies

Computational modeling has become an indispensable tool for studying complex biological systems and ligand-target interactions at a molecular level. nih.gov These methods allow for the simulation of molecular interactions and can predict the most likely binding modes of a ligand to its target protein. frontiersin.orgnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions and interactions in large biological systems. mpg.de In this approach, the reactive part of the system, such as the ligand and the active site of the protein, is treated with quantum mechanics, which can accurately describe electronic rearrangements like bond formation and breaking. mdpi.comnih.govrsc.org The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with the less computationally intensive molecular mechanics force fields. mpg.dewikipedia.orgresearchgate.net This dual approach allows for the detailed study of reaction mechanisms, transition states, and the influence of the protein environment on the ligand's properties. mpg.demdpi.com

Conformational analysis is crucial for understanding the behavior of a molecule, as its three-dimensional shape dictates its biological activity. iupac.org Molecular Mechanics Minimization is a computational method used to find the stable conformations of a molecule, which correspond to local energy minima on the potential energy surface. wikipedia.orgijcsit.com Various force fields, such as MMFF, can be used to calculate the potential energy of the molecule and guide the minimization process. ucsb.eduresearchgate.net This technique helps in identifying the most probable shapes a molecule like this compound will adopt, which is a prerequisite for understanding its interaction with a biological target. iupac.orgucsb.edu

Computational docking is a key method used to predict how a ligand, such as this compound, binds to its receptor. nih.gov This involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein and then using a scoring function to rank them. biotech-asia.org The results of docking can provide a static picture of the most likely binding mode. nih.gov

To gain a more dynamic understanding of the interaction, molecular dynamics (MD) simulations are often employed. biorxiv.orgbiorxiv.org MD simulations track the movements of atoms over time, providing insights into the flexibility of the protein and the ligand, and how their interactions evolve. biorxiv.orgbiorxiv.org This can reveal important details about the stability of the binding mode and the key residues involved in the interaction. frontiersin.org

The table below outlines the computational methods used in studying ligand-target interactions.

Computational methods are also instrumental in understanding and predicting the stereoselectivity of chemical reactions. nus.edu.sgrsc.orgchemrxiv.org In the context of synthesizing complex molecules like this compound, which has multiple stereocenters, controlling the stereochemistry is a significant challenge. researchgate.netumb.edu

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model the transition states of a reaction. researchgate.net By comparing the energies of different transition states leading to different stereoisomers, chemists can predict which isomer is more likely to be formed. rsc.org This information is invaluable for designing synthetic routes that favor the desired stereoisomer, which is often crucial for biological activity. researchgate.net For instance, computational studies can help in understanding the role of chiral catalysts and reaction conditions in achieving high enantiomeric or diastereomeric excess. researchgate.netnus.edu.sg

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Stereochemical Assignment

The determination of the precise spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of chemical analysis. For dysibetaine, several spectroscopic methods have been pivotal in establishing its absolute configuration.

Optical rotation is a chiroptical technique that measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of this rotation are unique properties of a specific enantiomer. In the study of this compound, optical rotation was a key method for determining its absolute stereochemistry.

The total synthesis of all four possible stereoisomers of this compound allowed for a direct comparison of their optical rotation values with that of the naturally occurring compound. acs.orgresearchgate.net The natural (-)-dysibetaine was found to have a specific rotation that corresponded to the synthetically prepared (S,S)-dysibetaine. acs.orgresearchgate.netnih.gov This comparison unequivocally established the absolute stereochemistry of natural this compound as (S,S). researchgate.netnih.gov

Table 1: Comparison of Optical Rotation Data for this compound Stereoisomers

StereoisomerSpecific Rotation ([(\alpha)]D)
Natural (-)-Dysibetaine-15.4 (c 0.5, H₂O)
Synthetic (S,S)-Dysibetaine-15.0 (c 1.0, H₂O)
Synthetic (R,R)-Dysibetaine+14.8 (c 1.0, H₂O)

Data sourced from synthetic and natural product characterization studies.

X-ray crystallography is a powerful technique that provides a detailed three-dimensional map of a molecule's atomic arrangement within a crystal. nih.govwikipedia.orglibretexts.org This method was instrumental in determining the initial structure of this compound. acs.orgresearchgate.net

Researchers successfully crystallized this compound, allowing them to diffract X-rays and calculate an electron density map. nih.gov This map revealed the connectivity of the atoms and the relative stereochemistry of the chiral centers, initially assigning it as (2R,4R)-2-(trimethylammonium)methyl-4-hydroxy-5-oxoprolinate. researchgate.net While X-ray crystallography provided the relative arrangement of the atoms, it did not initially assign the absolute stereochemistry. acs.org The combination of X-ray data with the results from optical rotation analysis of synthetic stereoisomers ultimately provided a complete and unambiguous structural confirmation. acs.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. wikipedia.org For this compound, various NMR techniques were employed to determine its planar structure and to gain insights into its stereochemistry and conformation. acs.orgresearchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provided information about the chemical environment of each proton and carbon atom in the molecule. mdpi.com Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were used to establish the connectivity between atoms.

Furthermore, Nuclear Overhauser Effect (NOE) experiments were crucial for providing information about the spatial proximity of atoms. acs.org For instance, NOE cross-peaks observed between specific protons in the pyrrolidinone ring helped to establish the relative stereochemistry of the substituents. acs.org Specifically, NOE experiments showed cross-peaks between a ring methylene (B1212753) proton and the aminomethyl protons, and between the other ring methylene proton and the methine proton, which was consistent with the stereochemistry determined by other methods. acs.org

X-ray Crystallography for Structural Confirmation

Chromatographic and Separation Techniques for Stereoisomer Resolution

The separation of stereoisomers is a critical step in both the analysis and synthesis of chiral molecules like this compound. libretexts.orgwikipedia.org Chromatographic techniques are particularly well-suited for this purpose. chiralpedia.commdpi.com

In the context of this compound research, the synthesis of its various stereoisomers necessitated effective separation methods. acs.org Flash chromatography was utilized to separate diastereomeric intermediates during the synthetic process. acs.org For example, the reaction to produce silyl (B83357) ethers resulted in a mixture of diastereomers that were successfully separated using flash chromatography. acs.org

While specific chiral chromatography methods for the direct resolution of this compound enantiomers are not extensively detailed in the primary literature, the synthesis of the individual stereoisomers effectively serves as a method of resolution. acs.orgresearchgate.net By synthesizing each of the four possible stereoisomers—(S,S), (R,R), (S,R), and (R,S)—researchers were able to isolate and characterize each one individually. acs.org This approach, while indirect, allows for the preparation of enantiomerically pure samples for further study. The ability to separate diastereomeric intermediates is a key enabling step in this synthetic strategy. acs.orgvanderbilt.edu

Research Perspectives and Future Directions

Unexplored Biological Pathways and Potential Therapeutic Applications

Dysibetaine and its congeners, such as Dysiherbaine, are classified as excitatory amino acids. researchgate.net Initial studies have shown that these compounds exhibit potent and selective agonistic activity at ionotropic glutamate (B1630785) receptors (iGluRs). researchgate.netacs.org Specifically, Dysiherbaine, a structurally related compound, shows high affinity for kainate receptors, a subtype of glutamate receptors critical for excitatory neurotransmission in the mammalian brain. researchgate.net The convulsive behavior observed in mice upon intracerebral injection of this compound suggests it acts on the central nervous system, likely through glutamate receptor pathways. researchgate.netescholarship.org

However, the full spectrum of this compound's biological activity remains largely uncharted. The initial characterization of this compound CPa and CPb revealed weak affinity for the N-methyl-d-aspartic acid (NMDA)-type and kainic acid-type glutamate receptors, respectively. acs.orgjst.go.jp This suggests that their primary biological targets may lie elsewhere, or that they serve as templates for more potent synthetic analogs. There is significant potential in exploring their effects on other subtypes of glutamate receptors or different classes of neuronal receptors altogether.

Furthermore, preliminary oncological assays on related synthetic analogs have indicated weak but specific activities, which remain to be explored in detail. researchgate.net This hints at potential, albeit currently undeveloped, therapeutic applications beyond neuroscience. Future research should focus on comprehensive screening of this compound and its analogs across a wide range of biological targets to uncover novel activities and therapeutic possibilities, particularly in areas like neurodegenerative diseases or as pharmacological probes to better understand receptor function. researchgate.net

Rational Design and Synthesis of Novel Scaffolds Based on this compound's Core Structure

The unique pyrrolidinone core of this compound, featuring a quaternary stereocenter, presents a compelling scaffold for medicinal chemistry and drug discovery. nottingham.ac.ukrsc.org The total synthesis of this compound has been achieved by several research groups, employing diverse and innovative strategies. nottingham.ac.uk These synthetic routes provide a crucial foundation for the rational design and synthesis of novel analogs to probe structure-activity relationships (SAR). researchgate.net

The goal of such synthetic endeavors is to create molecules with refined pharmacological profiles, potentially enhancing potency and selectivity for specific biological targets while minimizing off-target effects. researchgate.net For instance, analogs of this compound can serve as unique biophysical and physiological probes to investigate the function of glutamate receptors. researchgate.net Key modifications could include:

Alterations to the substituents on the pyrrolidinone ring.

Modification of the trimethylammonium group to modulate solubility and receptor interaction.

For cyclopropane-containing versions like this compound CPa, varying the stereochemistry and substitution of the cyclopropane (B1198618) ring. researchgate.net

By systematically modifying the this compound scaffold, it is possible to generate libraries of new compounds. bham.ac.uk This approach, often referred to as diversity-oriented synthesis, aims to explore new areas of chemical space, increasing the likelihood of discovering compounds with novel biological activities or improved therapeutic properties. bham.ac.uk The synthesis of deoxythis compound and other epimers represents early efforts in this direction, providing valuable insights for future design. researchgate.net

Application of Advanced Synthetic Technologies and Automation in this compound Research

The synthesis of this compound is a multi-step and challenging process, which has driven the application of advanced synthetic methods. nottingham.ac.ukresearchgate.net Researchers have utilized a range of modern techniques, including:

Organocatalysis : Enantioselective desymmetrization of meso-anhydrides using quinine (B1679958) derivatives has been employed to establish key stereocenters. researchgate.netresearchgate.net

Multicomponent Reactions : The Ugi four-center, three-component condensation reaction has been used for an expeditious synthesis, demonstrating the power of this strategy in building molecular complexity efficiently. researchgate.netresearchgate.net

Nitrenium Ion Chemistry : A diastereoselective nitrenium ion spirocyclization was a key step in one total synthesis to generate the pyrrolidinone ring and the quaternary stereocenter. researchgate.netrsc.org

Organometallic Chemistry : Organoiron methodology has been applied to the synthesis of the cyclopropane ring found in this compound CPa. acs.org

Looking forward, the integration of even newer technologies could significantly accelerate research in this area. Automation and high-throughput synthesis platforms could be employed to rapidly generate libraries of this compound analogs for biological screening. bristol.ac.uk Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction conditions for complex synthetic steps. bristol.ac.uk Furthermore, green chemistry approaches, such as mechanochemistry or biocatalysis, could lead to more sustainable and efficient synthetic routes, minimizing solvent use and waste. aalto.fi The application of these technologies will be crucial for moving from the synthesis of single target molecules to the systematic exploration of the chemical space around the this compound scaffold. bristol.ac.uk

Integration of Computational and Experimental Approaches for Enhanced Discovery

The synergy between computational and experimental methods is a cornerstone of modern drug discovery and is highly applicable to this compound research. sysrevpharm.orgresearchgate.net Experimentally, the structure of this compound was elucidated using spectroscopic methods like NMR and confirmed by X-ray crystallography. researchgate.net The absolute configuration was definitively established through the total synthesis of all possible stereoisomers and comparison of their optical rotations with the natural product. researchgate.netnottingham.ac.uk

Computational chemistry offers powerful tools to complement these experimental efforts. sysrevpharm.org For example:

Molecular Modeling : Docking studies can be used to predict how designed this compound analogs might bind to the active sites of target proteins, such as different subtypes of glutamate receptors. This allows for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. bham.ac.uk

Quantum Chemistry Calculations : Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict spectroscopic properties, such as electronic circular dichroism (ECD) spectra, which can aid in the assignment of absolute stereochemistry for new synthetic analogs, reducing the need for laborious separation of all isomers. researchgate.net

Pharmacophore Modeling : By analyzing the structures of active this compound analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to search for other novel compounds with similar properties.

By integrating these computational approaches with experimental synthesis and biological evaluation, the discovery cycle can be significantly accelerated and made more cost-effective. sysrevpharm.org This integrated strategy allows for a more rational and targeted approach to designing novel molecules based on the this compound scaffold.

Broader Impact on Marine Natural Product Chemistry and Drug Discovery

The discovery of this compound and its congeners has had a notable impact on the fields of marine natural product chemistry and drug discovery. nih.gov Marine organisms, particularly sponges like Dysidea herbacea, are a rich source of structurally unique and biologically active secondary metabolites. researchgate.netnih.govnih.gov The novel structures of the Dysibetaines, including the unprecedented cyclopropane-containing betaines this compound CPa and CPb, underscore the vast and largely untapped chemical diversity of the marine environment. acs.orgrsc.org

These complex natural products serve as inspiration and a challenge for synthetic organic chemists. The intricate stereochemistry and dense functionality of this compound have spurred the development and application of innovative synthetic strategies. researchgate.netrsc.org The successful total syntheses not only provide access to the natural product for further biological study but also enrich the toolbox of modern organic chemistry. researchgate.netnottingham.ac.uk

Furthermore, the potent neuroactivity of related compounds like Dysiherbaine highlights the potential of marine natural products as leads for new drugs, particularly for neurological disorders. researchgate.net While this compound itself has not yet yielded a clinical candidate, it serves as a valuable lead structure and a research tool. researchgate.netresearchgate.net The ongoing exploration of this compound and other marine natural products continues to fuel the pipeline of drug discovery, demonstrating the critical importance of preserving marine biodiversity as a source of future medicines. nih.gov

Q & A

Basic Research Question

  • Methodological Approach :
    • Step 1 : Standardize reaction conditions (temperature, solvent purity, catalyst concentration) and document deviations using controlled experimental batches .
    • Step 2 : Use high-resolution analytical techniques (e.g., NMR, HPLC-MS) to confirm compound identity and purity for each batch .
    • Step 3 : Apply statistical tools (e.g., ANOVA) to identify variables significantly affecting yield. Report confidence intervals for reproducibility .
  • Advanced Consideration : Explore computational modeling (e.g., DFT calculations) to predict optimal reaction pathways and reduce empirical trial-and-error .

How should contradictory data in this compound’s spectroscopic characterization be resolved?

Advanced Research Question

  • Methodological Approach :
    • Step 1 : Cross-validate results using complementary techniques (e.g., X-ray crystallography for structural confirmation vs. NMR for dynamic behavior) .
    • Step 2 : Replicate experiments under identical conditions and compare data with published studies to isolate procedural inconsistencies .
    • Step 3 : Perform meta-analysis of existing literature to identify systemic biases (e.g., solvent effects on spectral peaks) .
  • Data Conflict Resolution : Use Bayesian statistics to quantify the probability of observed discrepancies arising from methodological vs. intrinsic compound variability .

What strategies ensure ethical and rigorous selection of in vitro models for this compound’s bioactivity studies?

Basic Research Question

  • Methodological Approach :
    • Step 1 : Align model systems (e.g., cell lines, enzymatic assays) with this compound’s hypothesized mechanism of action, citing precedents from structurally analogous compounds .
    • Step 2 : Validate model relevance using positive/negative controls and dose-response curves to establish dynamic range .
    • Step 3 : Document ethical approvals for biological materials and adhere to ARRIVE guidelines for experimental transparency .
  • Advanced Consideration : Employ organoid or 3D tissue models to better approximate in vivo conditions while addressing scalability challenges .

How can researchers optimize computational docking studies for this compound’s target binding affinity?

Advanced Research Question

  • Methodological Approach :
    • Step 1 : Validate force field parameters using experimental data (e.g., crystallographic binding poses) to reduce algorithmic bias .
    • Step 2 : Perform ensemble docking across multiple protein conformations to account for dynamic receptor flexibility .
    • Step 3 : Apply machine learning (e.g., random forests) to prioritize high-probability binding modes from large-scale simulation datasets .
  • Data Interpretation : Use free-energy perturbation (FEP) calculations to quantify binding energy uncertainties and improve predictive accuracy .

What frameworks are recommended for reconciling this compound’s pharmacokinetic data across species?

Advanced Research Question

  • Methodological Approach :
    • Step 1 : Apply allometric scaling to extrapolate animal data to human models, accounting for metabolic rate and body mass differences .
    • Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to integrate species-specific parameters (e.g., enzyme expression levels) .
    • Step 3 : Conduct interspecies comparative genomics to identify conserved metabolic pathways affecting this compound clearance .
  • Validation : Compare model predictions with clinical trial Phase 0 microdosing data (if available) to refine accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.